molecular formula C25H22N4O4S B11208490 4-Morpholin-4-yl-2-(morpholin-4-ylcarbonyl)[1]benzofuro[3,2-d]pyrimidine

4-Morpholin-4-yl-2-(morpholin-4-ylcarbonyl)[1]benzofuro[3,2-d]pyrimidine

Cat. No.: B11208490
M. Wt: 474.5 g/mol
InChI Key: MBUJWHCTUWYQQS-UHFFFAOYSA-N
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Description

4-Morpholin-4-yl-2-(morpholin-4-ylcarbonyl)1benzofuro[3,2-d]pyrimidine is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. This compound is characterized by the presence of morpholine groups, which are cyclic amines containing both nitrogen and oxygen atoms. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholin-4-yl-2-(morpholin-4-ylcarbonyl)1benzofuro[3,2-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuro[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the benzofuro[3,2-d]pyrimidine core.

    Introduction of Morpholine Groups: The morpholine groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Morpholin-4-yl-2-(morpholin-4-ylcarbonyl)1benzofuro[3,2-d]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides in the presence of bases like potassium carbonate or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

4-Morpholin-4-yl-2-(morpholin-4-ylcarbonyl)1benzofuro[3,2-d]pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its interactions with biological macromolecules are of particular interest.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Morpholin-4-yl-2-(morpholin-4-ylcarbonyl)1benzofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Morpholin-4-yl-2-(morpholin-4-ylcarbonyl)1benzofuro[3,2-d]pyrimidine is unique due to its specific arrangement of morpholine groups and the benzofuro[3,2-d]pyrimidine core

Properties

Molecular Formula

C25H22N4O4S

Molecular Weight

474.5 g/mol

IUPAC Name

1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H22N4O4S/c1-2-32-19-10-6-9-18(15-19)23-26-21(33-27-23)16-29-20-12-14-34-22(20)24(30)28(25(29)31)13-11-17-7-4-3-5-8-17/h3-10,12,14-15H,2,11,13,16H2,1H3

InChI Key

MBUJWHCTUWYQQS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CCC5=CC=CC=C5)SC=C4

Origin of Product

United States

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